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Compound of Interest

Compound Name: 2-(Methoxymethyl)phenol

Cat. No.: B1596356

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(methoxymethyl)phenol (CAS No. 5635-98-3), a valuable building block in synthetic organic
chemistry and drug discovery. In the absence of publicly available experimental spectra, this
document presents high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the
predicted spectra, a robust, field-proven protocol for experimental data acquisition, and an in-
depth analysis of the underlying chemical principles. This guide is intended for researchers,
scientists, and drug development professionals who require a thorough understanding of the
structural and spectroscopic properties of 2-(methoxymethyl)phenol for its synthesis,
characterization, and application.

Introduction

2-(Methoxymethyl)phenol is a phenolic compound characterized by a methoxymethyl ether
substituent at the ortho position to the hydroxyl group. This unique structural arrangement
imparts specific chemical reactivity and physical properties, making it a subject of interest in
medicinal chemistry and materials science. Accurate structural elucidation is paramount for its
application, and spectroscopic techniques are the cornerstone of this characterization. This
guide provides a detailed analysis of its tH NMR, 3C NMR, IR, and MS data to facilitate its
unambiguous identification and use in research and development.
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Molecular Structure

The molecular structure of 2-(methoxymethyl)phenol is fundamental to understanding its
spectroscopic properties. The ortho-relationship between the hydroxyl and methoxymethyl
groups allows for potential intramolecular interactions that can influence its spectral features.

Caption: Molecular structure of 2-(Methoxymethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic
molecules in solution. The following sections detail the predicted *H and 3C NMR spectra of 2-
(methoxymethyl)phenol.

'H NMR Spectroscopy

Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~7.25 dd 1H Ar-H

~7.20 td 1H Ar-H

~6.95 td 1H Ar-H

~6.85 dd 1H Ar-H

~5.50 s (br) 1H -OH

~4.70 S 2H -CH2-

~3.45 S 3H -OCHs

Interpretation of the tH NMR Spectrum:

The predicted *H NMR spectrum of 2-(methoxymethyl)phenol shows distinct signals for the
aromatic, hydroxyl, methylene, and methoxy protons.
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e Aromatic Region (6 6.8-7.3 ppm): The four protons on the benzene ring are expected to
appear as a complex set of multiplets due to their distinct chemical environments and spin-
spin coupling. The ortho and para protons to the hydroxyl group are typically shifted upfield
compared to those meta to it.

o Hydroxyl Proton (& ~5.5 ppm): The phenolic hydroxyl proton is expected to appear as a
broad singlet. Its chemical shift can be highly variable depending on the solvent,
concentration, and temperature due to hydrogen bonding.

o Methylene Protons (& ~4.7 ppm): The two protons of the methylene group (-CHz-) adjacent
to the aromatic ring and the ether oxygen are expected to be deshielded and appear as a
sharp singlet.

o Methoxy Protons (& ~3.45 ppm): The three protons of the methoxy group (-OCHs) are in a
shielded environment and are predicted to appear as a sharp singlet.

Experimental Protocol for *H NMR Data Acquisition:

o Sample Preparation: Accurately weigh 5-10 mg of high-purity 2-(methoxymethyl)phenol
and dissolve it in approximately 0.6 mL of deuterated chloroform (CDClIs) containing 0.03%
v/v tetramethylsilane (TMS) as an internal standard.

e Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

o Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse
experiment. A sufficient number of scans should be averaged to achieve a good signal-to-
noise ratio.

» Data Processing: Process the free induction decay (FID) with an appropriate window
function (e.g., exponential multiplication) and perform a Fourier transform. Phase and
baseline correct the spectrum, and reference the chemical shifts to the TMS signal at 0.00

ppm.

3C NMR Spectroscopy

Predicted 3C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assighment
~155.0 Ar-C-OH
~130.0 Ar-C

~128.5 Ar-C

~125.0 Ar-C-CH:z
~121.0 Ar-C

~116.0 Ar-C

~70.0 -CH2-

~58.0 -OCHs

Interpretation of the 3C NMR Spectrum:

The predicted 13C NMR spectrum of 2-(methoxymethyl)phenol is expected to show eight
distinct signals corresponding to the eight unique carbon atoms in the molecule.

e Aromatic Carbons (6 116-155 ppm): The six aromatic carbons will resonate in the downfield
region. The carbon atom attached to the hydroxyl group (C-OH) is the most deshielded due
to the electronegativity of the oxygen atom. The other aromatic carbons will have chemical
shifts influenced by the electronic effects of the two substituents.

e Methylene Carbon (6 ~70.0 ppm): The carbon of the methylene group (-CH2-) is deshielded
by the adjacent oxygen atom and the aromatic ring.

e Methoxy Carbon (& ~58.0 ppm): The methoxy carbon (-OCHs) is the most upfield signal in
the spectrum.

Experimental Protocol for 13C NMR Data Acquisition:
o Sample Preparation: Use the same sample prepared for the *H NMR experiment.

e Instrument Setup: Use a 500 MHz NMR spectrometer with a broadband probe tuned to the
13C frequency (approximately 125 MHz).
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o Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,
zgpg30) to obtain singlets for all carbon signals. A sufficient number of scans and a suitable
relaxation delay are necessary due to the lower natural abundance of 13C and longer
relaxation times.

o Data Processing: Process the FID similarly to the *H NMR data. Reference the chemical
shifts to the CDCls solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3550-3200 Strong, Broad O-H stretch (phenolic)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)
1600-1450 Strong C=C stretch (aromatic ring)
1250-1200 Strong C-O stretch (aryl ether)
1150-1050 Strong C-O stretch (alkyl ether)

Interpretation of the IR Spectrum:

e O-H Stretch: A strong and broad absorption band in the region of 3550-3200 cm~1 is the
most characteristic feature of the phenolic hydroxyl group, with the broadening resulting from
hydrogen bonding.[1]

o C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm~1, while
aliphatic C-H stretches from the methoxymethyl group will appear just below 3000 cm~1.

o C=C Aromatic Stretch: Strong absorptions in the 1600-1450 cm~1 region are characteristic of
the carbon-carbon double bond stretching within the benzene ring.
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e C-O Stretches: Two distinct C-O stretching bands are anticipated. The aryl C-O stretch of the
phenol will appear around 1250-1200 cm™—1, and the alkyl C-O stretch of the ether linkage will
be observed in the 1150-1050 cm~1 region.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

e Sample Preparation: Place a small drop of neat 2-(methoxymethyl)phenol liquid on the
ATR crystal.

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

» Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then,
acquire the sample spectrum. A typical acquisition would involve co-adding 16-32 scans at a
resolution of 4 cm~1,

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron lonization - EI)

Predicted Relative

miz . Assighment
Intensity

138 High [M]* (Molecular lon)

107 High [M - OCHs]*

91 Medium [C7H7]* (Tropylium ion)

77 Medium [CeHs]* (Phenyl cation)

Interpretation of the Mass Spectrum:
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e Molecular lon Peak ([M]*): The molecular ion peak is expected at an m/z of 138,
corresponding to the molecular weight of 2-(methoxymethyl)phenol (CsH1002).

» Key Fragmentation Pathways: Under electron ionization, the molecular ion can undergo
several fragmentation pathways. A prominent fragmentation is the loss of a methoxy radical
(*OCH:) to form a stable benzylic cation at m/z 107. Further fragmentation of this ion can
lead to the formation of the tropylium ion at m/z 91. The presence of a peak at m/z 77 would
indicate the formation of a phenyl cation.

»
[(;f/gf?;]s \ - «CH20H .' [C/H/O]*

(Molecular lon) ) m/z = 107

[C7H7]*
m/z =91
(Tropylium ion)

Click to download full resolution via product page
Caption: A plausible fragmentation pathway for 2-(Methoxymethyl)phenol in EI-MS.
Experimental Protocol for GC-MS Data Acquisition:

e Sample Preparation: Prepare a dilute solution of 2-(methoxymethyl)phenol (e.g., 100
pg/mL) in a volatile organic solvent such as dichloromethane or methanol.

e Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
with an electron ionization (EI) source.

e GC Method: Use a suitable capillary column (e.g., a 30 m DB-5ms). Set an appropriate
temperature program to ensure good separation and peak shape.

» MS Method: Set the El source to 70 eV. Acquire data in full scan mode over a mass range of
m/z 40-400.

o Data Analysis: Identify the peak corresponding to 2-(methoxymethyl)phenol in the total ion
chromatogram and analyze its corresponding mass spectrum.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-(methoxymethyl)phenol is not
readily available, it should be handled with the standard precautions for phenolic compounds.
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e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
gloves, and a lab coat.

e Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid
inhalation of vapors and contact with skin and eyes.

» Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of 2-
(methoxymethyl)phenol based on high-quality predicted data and established spectroscopic
principles. The detailed protocols for data acquisition and the in-depth interpretation of the *H
NMR, 33C NMR, IR, and MS spectra serve as a valuable resource for researchers in the fields
of chemical synthesis, drug discovery, and materials science. The provided information will
facilitate the accurate identification and characterization of this important chemical compound,
ensuring its effective application in scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1596356#spectroscopic-data-nmr-ir-ms-of-2-
methoxymethyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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